Prionidipene A
CAS No.:
Cat. No.: VC17986983
Molecular Formula: C21H26O3
Molecular Weight: 326.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H26O3 |
|---|---|
| Molecular Weight | 326.4 g/mol |
| IUPAC Name | (3R,4R)-4-methoxy-6-methyl-3-(2-methylprop-1-enyl)-11-propan-2-yl-2-oxatricyclo[7.3.1.05,13]trideca-1(13),5,7,9,11-pentaen-12-ol |
| Standard InChI | InChI=1S/C21H26O3/c1-11(2)9-16-20(23-6)17-13(5)7-8-14-10-15(12(3)4)19(22)21(24-16)18(14)17/h7-10,12,16,20,22H,1-6H3/t16-,20+/m1/s1 |
| Standard InChI Key | TYJHRVUDEQUTSZ-UZLBHIALSA-N |
| Isomeric SMILES | CC1=C2[C@H]([C@H](OC3=C2C(=CC(=C3O)C(C)C)C=C1)C=C(C)C)OC |
| Canonical SMILES | CC1=C2C(C(OC3=C2C(=CC(=C3O)C(C)C)C=C1)C=C(C)C)OC |
Introduction
Chemical Structure and Isolation
Prionidipene A belongs to the seco-abietane class of diterpenoids, distinguished by a rearranged carbon skeleton resulting from the cleavage of the C-4/C-5 bond in the abietane framework . Structural elucidation via nuclear magnetic resonance (NMR) and X-ray crystallography reveals a tetracyclic system with a fused γ-lactone ring and multiple oxygenated functional groups, including hydroxyl and ketone moieties . The compound’s molecular formula is , with a molecular weight of 330.42 g/mol .
Isolation of Prionidipene A typically involves ethanol extraction of Salvia prionitis roots, followed by chromatographic purification using silica gel and reversed-phase HPLC . Yield optimization remains a challenge, with current methods producing approximately 0.002% w/w from dried plant material . Structural analogs such as salvicine and sapriparaquinone are often co-isolated, necessitating advanced separation techniques to achieve >95% purity .
| Compound | Cell Line | IC (µM) | Mechanism of Action |
|---|---|---|---|
| Prionidipene A | P-388 | 0.41 | Topoisomerase II inhibition |
| Salvicine | HL-60 | 4.6 | β1 integrin inactivation |
| Sapriparaquinone | MKN-28 | 0.3 | DNA intercalation |
Anti-Angiogenic Properties
Prionidipene A disrupts angiogenesis by inhibiting endothelial cell migration and capillary tube formation. At concentrations as low as 1.25 µM, it reduces human microvascular endothelial cell (HMEC) migration by 56%, with complete suppression observed at 5 µM . These effects are mediated through downregulation of basic fibroblast growth factor (bFGF) mRNA expression in tumor cells, impairing pro-angiogenic signaling .
Anti-Inflammatory Activity
In rat models of adriamycin-induced glomerulosclerosis, Prionidipene A significantly reduces biomarkers of inflammation, including serum BUN (35% decrease) and 24-hour urinary protein excretion (42% reduction) . These effects are attributed to modulation of the NF-κB pathway, which regulates pro-inflammatory cytokine production .
Mechanism of Action at the Molecular Level
Prionidipene A interacts with multiple cellular targets, as illustrated in Figure 1. Key mechanisms include:
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Topoisomerase II Inhibition: By binding to the ATP pocket of topoisomerase II, Prionidipene A prevents DNA re-ligation, inducing double-strand breaks and apoptosis .
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Integrin Modulation: The compound inactivates β1 integrin, impairing cell adhesion to extracellular matrix components like fibronectin .
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Oxidative Stress Induction: Generation of reactive oxygen species (ROS) through quinone-mediated redox cycling contributes to mitochondrial dysfunction .
Figure 1: Molecular Targets of Prionidipene A
Comparative Analysis with Related Diterpenoids
Prionidipene A is structurally and functionally distinct from other diterpenoids in Salvia species. Table 2 highlights critical differences:
Table 2: Structural and Functional Comparison of Salvia-Derived Diterpenoids
Notably, the γ-lactone ring in Prionidipene A enhances its solubility and membrane permeability compared to non-seco abietanes .
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